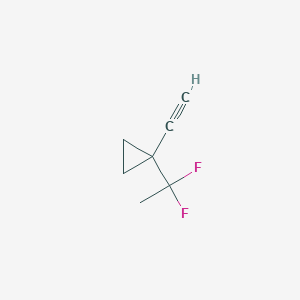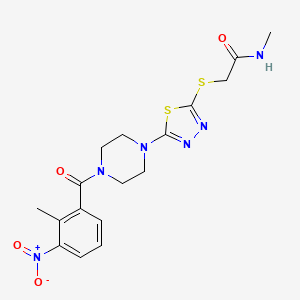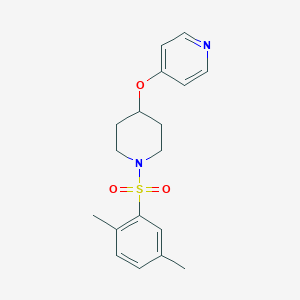
1-(1,1-Difluoroethyl)-1-ethynylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enantioselective Synthesis Analysis
The synthesis of cyclopropane derivatives, particularly those with fluorine substitutions, has been a subject of considerable interest due to their potential applications in pharmaceuticals and agrochemicals. The paper titled "Enantioselective synthesis of trifluoromethyl-substituted cyclopropanes" discusses a method for generating trifluoromethyl-substituted cyclopropanes using 1-aryl-2,2,2-trifluorodiazoethanes and alkenes, catalyzed by an adamantylglycine-derived dirhodium complex. This process achieves high diastereoselectivity and enantioselectivity, which is crucial for the creation of compounds with specific biological activity .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is significantly influenced by the presence of fluorine atoms. In the study "Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes," the authors describe the synthesis of all-cis-1,2,3-trifluorocyclopropanes. The unique stereochemistry of having all three fluorine atoms on the same face of the cyclopropane ring imparts significant polarity to the molecule. This polarity, combined with the conformational rigidity and lower log P value, makes these molecules attractive for further exploration in various fields .
Chemical Reactions Analysis
The reactivity of fluorinated cyclopropanes can be complex and intriguing, as demonstrated in "Carbene chemistry. Part 11. Insertion reactions of 1,2,2-trifluoroethylidene into carbon–hydrogen bonds of alkanes, cycloalkanes, and diethyl ether." The study explores how 1,2,2-trifluoroethylidene inserts into C–H bonds with a reactivity order of tertiary > secondary > primary. The environment of the C–H bonds and the presence of β hydrogen atoms or adjacent oxygen atoms significantly affect the ease of insertion. Additionally, cyclopropanes can be formed as minor products through a sequence of dehydrogenation and addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives, especially those with fluorine substitutions, are of great interest due to their potential applications. "Synthesis and Radical Polymerization of 1,1-Difluoro-2-vinylcyclopropane: A Reexamination and Structural Reassignment" revisits the synthesis and radical polymerization of 1,1-difluoro-2-vinylcyclopropane. The study provides a detailed characterization of the monomer and polymer using various spectroscopic and analytical techniques, leading to a reassignment of the polymer structure that aligns with theoretical expectations .
Insights from Spectroscopy and Theory
High-resolution spectroscopy and theoretical calculations offer deep insights into the chemical behavior of cyclopropane derivatives. The paper "Chemical insights from high-resolution X-ray photoelectron spectroscopy and ab initio theory: propyne, trifluoropropyne, and ethynylsulfur pentafluoride" examines the core-ionization energies of various compounds, including those with ethynyl groups. The study highlights how electronegative fluorine atoms affect the charge distribution and ionization energies, providing a better understanding of the molecular structure and reactivity of fluorinated cyclopropanes .
Applications De Recherche Scientifique
Microwave Spectroscopy and Quantum Chemical Calculations
The microwave spectrum of related compounds like 1-amino-1-ethynylcyclopropane, which shares some structural similarities with 1-(1,1-Difluoroethyl)-1-ethynylcyclopropane, has been studied in detail. This research is significant for understanding the structural and conformational properties of such compounds, which can be instrumental in various fields of scientific research, including material science and chemical engineering (Marstokk et al., 1999).
Valence Isomerism in Cyclopropanes
Studies have explored the valence isomerism of related compounds like cis-1-acyl-2-ethynylcyclopropanes. This research provides insights into the reactivity and transformation possibilities of cyclopropane derivatives, which are relevant in synthetic chemistry and materials research (Ohe et al., 2002).
Synthesis Routes
New synthesis routes have been developed for compounds like 1-chloro-1-ethynylcyclopropanes, which are structurally related to 1-(1,1-Difluoroethyl)-1-ethynylcyclopropane. These methods can be crucial in pharmaceuticals and material sciences, providing a basis for developing new compounds with potential applications (Shavrin et al., 1997).
Application in Introducing the 1,1-Difluoroethyl Group
The synthesis and application of 1,1-difluoroethylsilanes for introducing the 1,1-difluoroethyl group in other compounds have been studied. This research has implications in designing molecules with specific properties, especially in the pharmaceutical and material sciences domains (Mogi et al., 2007).
Nucleophilic Substitutions
Research on nucleophilic substitutions of related compounds like 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides catalyzed by palladium(0) can provide significant insights into the chemical reactivity and potential applications of 1-(1,1-Difluoroethyl)-1-ethynylcyclopropane in synthetic chemistry (Stolle et al., 1992).
Propriétés
IUPAC Name |
1-(1,1-difluoroethyl)-1-ethynylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2/c1-3-7(4-5-7)6(2,8)9/h1H,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOFQCIHTXMKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C#C)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2228653-25-4 |
Source


|
| Record name | 1-(1,1-difluoroethyl)-1-ethynylcyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B3005302.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3005303.png)

![[4-(2-chloro-6-fluorophenyl)-1H-pyrrol-3-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B3005306.png)

![(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3005311.png)

![Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3005317.png)
![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3005318.png)


![Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B3005322.png)
![2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate](/img/structure/B3005323.png)
